![molecular formula C30H27BrN2O2 B1457393 N-Didesmethyl bedaquiline CAS No. 955404-04-3](/img/structure/B1457393.png)
N-Didesmethyl bedaquiline
Descripción general
Descripción
N-Didesmethyl bedaquiline: is a metabolite of bedaquiline, a novel diarylquinoline used in the treatment of multidrug-resistant tuberculosis (MDR-TB). Bedaquiline works by inhibiting the mycobacterial ATP synthase, an enzyme essential for the energy production of Mycobacterium tuberculosis . This compound is formed through the metabolic process involving cytochrome P450 enzymes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-Didesmethyl bedaquiline involves the demethylation of bedaquiline. This process typically requires specific reagents and conditions to achieve the desired product. The demethylation can be carried out using reagents such as boron tribromide (BBr3) or other demethylating agents under controlled conditions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions: N-Didesmethyl bedaquiline undergoes various chemical reactions, including:
Oxidation: This reaction can be catalyzed by oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Substitution reactions involve replacing one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or amines .
Aplicaciones Científicas De Investigación
Chemical Properties and Mechanism of Action
N-Didesmethyl bedaquiline functions by inhibiting mycobacterial ATP synthase, similar to its parent compound, bedaquiline. This inhibition disrupts the energy production in Mycobacterium tuberculosis, leading to bacterial cell death. Its unique metabolic pathway provides insights into the pharmacokinetics and pharmacodynamics of bedaquiline, making it invaluable for research into new antitubercular drugs and resistance mechanisms.
Scientific Research Applications
1. Analytical Chemistry
this compound serves as a reference compound in analytical chemistry. It is utilized to study the metabolic pathways of bedaquiline, aiding researchers in understanding how this drug is processed within the body. This knowledge is essential for optimizing dosing regimens and improving therapeutic outcomes.
2. Biological Research
In biological studies, this compound helps investigate mechanisms of drug resistance in Mycobacterium tuberculosis. By analyzing how this metabolite interacts with bacterial systems, researchers can identify potential new targets for drug development, thereby enhancing treatment strategies against resistant strains.
3. Clinical Applications
this compound is studied for its therapeutic effects and safety profile in preclinical and clinical settings. Its efficacy against drug-resistant strains of tuberculosis is evaluated through various clinical trials. For instance, studies have shown that incorporating bedaquiline into standard treatment regimens significantly improves culture conversion rates among patients with MDR-TB .
4. Pharmaceutical Development
In the pharmaceutical industry, this compound is instrumental in developing and optimizing formulations of bedaquiline. It aids in enhancing the stability and bioavailability of the drug, which is critical for effective treatment delivery.
Case Study 1: Efficacy in MDR-TB Treatment
A clinical trial involving patients with MDR-TB demonstrated that those receiving a regimen including bedaquiline had a higher rate of sputum conversion compared to those on placebo. Specifically, after 24 weeks, 79% of patients treated with bedaquiline achieved sputum conversion compared to 58% in the placebo group . This underscores the potential role of this compound in improving treatment outcomes.
Case Study 2: Population Pharmacokinetics
A population pharmacokinetic study assessed how this compound behaves within different patient populations. The findings indicated that patient-specific factors significantly influence drug metabolism and efficacy, highlighting the importance of personalized medicine approaches in treating MDR-TB with compounds like this compound .
Comparative Analysis with Related Compounds
Compound | Mechanism of Action | Potency | Unique Features |
---|---|---|---|
Bedaquiline | Inhibits mycobacterial ATP synthase | More potent than this compound | First approved drug for MDR-TB |
N-Monodesmethyl Bedaquiline | Similar mechanism but lower activity | Lower than both | Another metabolite with distinct pharmacological profile |
6-Cyano Analogues | Less lipophilic | Varies | Potentially better pharmacokinetic properties |
Mecanismo De Acción
N-Didesmethyl bedaquiline exerts its effects by inhibiting the mycobacterial ATP synthase, similar to bedaquiline. This inhibition disrupts the energy production in Mycobacterium tuberculosis, leading to bacterial cell death . The compound binds to the c-ring of the ATP synthase, preventing its rotation and blocking ATP synthesis in the enzyme’s catalytic α3β3-headpiece .
Comparación Con Compuestos Similares
Bedaquiline: The parent compound, which is more potent but also more lipophilic.
N-Monodesmethyl bedaquiline: Another metabolite with lower antimycobacterial activity compared to bedaquiline.
6-Cyano analogues of bedaquiline: These analogues are less lipophilic and potentially have better pharmacokinetic properties.
Uniqueness: N-Didesmethyl bedaquiline is unique due to its specific metabolic pathway and its role in understanding the pharmacokinetics and pharmacodynamics of bedaquiline. It provides insights into the drug’s metabolism and potential resistance mechanisms, making it a valuable compound in tuberculosis research .
Actividad Biológica
N-Didesmethyl bedaquiline, also referred to as N-desmethyl-bedaquiline (M2), is a significant metabolite of bedaquiline, a novel anti-tuberculosis drug. Understanding the biological activity of M2 is crucial for assessing its therapeutic potential and safety profile, especially in the context of multidrug-resistant tuberculosis (MDR-TB). This article synthesizes findings from various studies to provide a comprehensive overview of M2's biological activity, mechanisms, and clinical implications.
This compound exhibits a mechanism of action similar to its parent compound, bedaquiline, primarily through the inhibition of mycobacterial ATP synthase. This inhibition disrupts ATP production in Mycobacterium tuberculosis, leading to bacterial cell death. However, research indicates that M2 has a three- to six-fold lower antimicrobial effect compared to bedaquiline itself .
The specific interactions involve:
- Targeting ATP Synthase : M2 binds to the c-subunit of ATP synthase, which is critical for energy generation in mycobacteria .
- Induction of Phospholipidosis : Studies suggest that M2 may cause more significant disruption in cellular phospholipid deposition than bedaquiline, potentially leading to adverse effects such as QT interval prolongation and hepatotoxicity .
Pharmacokinetics and Safety Profile
The pharmacokinetics of this compound are influenced by its metabolism via cytochrome P450 3A4 (CYP3A4). The primary characteristics include:
- Long Half-Life : M2 has a prolonged terminal elimination half-life, contributing to its sustained presence in the body .
- Toxicity Concerns : While bedaquiline has a relatively favorable safety profile, M2's potential for inducing phospholipidosis raises concerns about its toxicity . Clinical studies have shown that co-administration with CYP3A4 inhibitors can significantly increase plasma concentrations of M2, raising the risk of adverse effects .
Clinical Evidence and Case Studies
Clinical trials have evaluated the efficacy and safety of bedaquiline regimens that include M2. A retrospective cohort study analyzed treatment outcomes among patients with MDR-TB treated with bedaquiline versus injectable regimens. Key findings included:
- Treatment Success Rates : The bedaquiline group achieved a treatment success rate of 69.2% , significantly higher than the injectable group .
- Mortality Reduction : The use of bedaquiline was associated with a 38% reduction in all-cause mortality , highlighting its effectiveness in severe cases .
Table 1: Summary of Clinical Outcomes
Outcome Measure | Bedaquiline Group | Injectable Group |
---|---|---|
Treatment Success Rate | 69.2% | 6.6% |
Treatment Failure/Recurrence | 7.1% | 18.9% |
Mortality Rate | 15.6% | 17.7% |
Loss to Follow-Up | 5.8% | 6.7% |
Comparative Effectiveness
A comparative analysis revealed that this compound does not confer resistance against fluoroquinolone antibiotics commonly used in MDR-TB treatment. This unique position allows it to be an effective option even when other treatments fail due to resistance .
Propiedades
IUPAC Name |
(1R,2S)-4-amino-1-(6-bromo-2-methoxyquinolin-3-yl)-2-naphthalen-1-yl-1-phenylbutan-2-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H27BrN2O2/c1-35-29-25(19-22-18-23(31)14-15-27(22)33-29)28(21-9-3-2-4-10-21)30(34,16-17-32)26-13-7-11-20-8-5-6-12-24(20)26/h2-15,18-19,28,34H,16-17,32H2,1H3/t28-,30-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJEYEDSQSKSUQT-PQHLKRTFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C=C(C=CC2=N1)Br)C(C3=CC=CC=C3)C(CCN)(C4=CC=CC5=CC=CC=C54)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C2C=C(C=CC2=N1)Br)[C@@H](C3=CC=CC=C3)[C@@](CCN)(C4=CC=CC5=CC=CC=C54)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H27BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
527.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
955404-04-3 | |
Record name | N-Didesmethyl bedaquiline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0955404043 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-DIDESMETHYL BEDAQUILINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/72A84E460J | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.